molecular formula C17H13FN2O2S B11158948 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3-hydroxyphenyl)acetamide

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3-hydroxyphenyl)acetamide

Cat. No.: B11158948
M. Wt: 328.4 g/mol
InChI Key: HWMVFMFFICYVLE-UHFFFAOYSA-N
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Description

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3-hydroxyphenyl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3-hydroxyphenyl)acetamide typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3-hydroxyphenylacetic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thiazole ring .

Scientific Research Applications

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3-hydroxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .

Properties

Molecular Formula

C17H13FN2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3-hydroxyphenyl)acetamide

InChI

InChI=1S/C17H13FN2O2S/c18-15-7-2-1-6-14(15)17-20-12(10-23-17)9-16(22)19-11-4-3-5-13(21)8-11/h1-8,10,21H,9H2,(H,19,22)

InChI Key

HWMVFMFFICYVLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)O)F

Origin of Product

United States

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